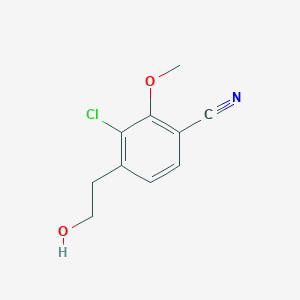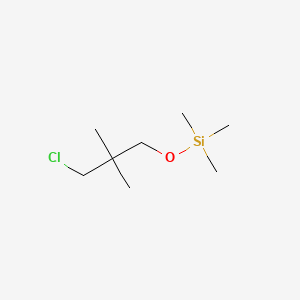
1-Pyrrolidineethanol,formate(ester)(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pyrrolidineethanol, formate (ester) (9CI) is a chemical compound with the molecular formula C7H13NO3 It is an ester derivative of 1-pyrrolidineethanol and formic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Pyrrolidineethanol, formate (ester) (9CI) can be synthesized through the esterification reaction between 1-pyrrolidineethanol and formic acid. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of 1-pyrrolidineethanol, formate (ester) (9CI) may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-Pyrrolidineethanol, formate (ester) (9CI) undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 1-pyrrolidineethanol and formic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to produce 1-pyrrolidineethanol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: 1-Pyrrolidineethanol and formic acid.
Reduction: 1-Pyrrolidineethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Pyrrolidineethanol, formate (ester) (9CI) has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: The compound is used in the development of pharmaceutical agents due to its potential biological activity.
Chemical Research: It is utilized in studying esterification and hydrolysis reactions, providing insights into reaction mechanisms and kinetics.
Mécanisme D'action
The mechanism of action of 1-pyrrolidineethanol, formate (ester) (9CI) involves its interaction with specific molecular targets, depending on its application. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water molecules, facilitated by acid or base catalysts. In reduction reactions, the ester group is reduced to an alcohol by the transfer of hydride ions from the reducing agent.
Comparaison Avec Des Composés Similaires
1-Pyrrolidineethanol, formate (ester) (9CI) can be compared with other ester derivatives of 1-pyrrolidineethanol, such as:
1-Pyrrolidineethanol, acetate (ester): Similar in structure but with an acetate group instead of a formate group.
1-Pyrrolidineethanol, propionate (ester): Contains a propionate group, leading to different chemical properties and reactivity.
Propriétés
Formule moléculaire |
C7H13NO2 |
|---|---|
Poids moléculaire |
143.18 g/mol |
Nom IUPAC |
2-pyrrolidin-1-ylethyl formate |
InChI |
InChI=1S/C7H13NO2/c9-7-10-6-5-8-3-1-2-4-8/h7H,1-6H2 |
Clé InChI |
YFZWNECOESTBQL-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CCOC=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-Phenylsulfanyl-[1,3]dioxolan-2-one](/img/structure/B8658348.png)


![1-[3-Methoxy-4-(methylsulfonylamino)phenyl]ethyl amine](/img/structure/B8658358.png)










